molecular formula C13H14ClNO2 B13474532 Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride

Cat. No.: B13474532
M. Wt: 251.71 g/mol
InChI Key: MBZNAWUXDXANJQ-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a naphthalene ring substituted with an aminomethyl group and a methyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 4-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 4-aminonaphthalene.

    Formylation: The amino group is then formylated to produce 4-(aminomethyl)naphthalene.

    Esterification: The carboxylic acid group is esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to produce more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylmethylamine: Similar structure but lacks the ester group.

    Methyl 1-aminocyclopropanecarboxylate: Contains a cyclopropane ring instead of a naphthalene ring.

    N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the carboxylate group.

Uniqueness

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride is unique due to its combination of an aminomethyl group, a methyl ester group, and a naphthalene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

methyl 4-(aminomethyl)naphthalene-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12;/h2-7H,8,14H2,1H3;1H

InChI Key

MBZNAWUXDXANJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)CN.Cl

Origin of Product

United States

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